1-(4-Methoxyphenyl)-2-methylpropan-1-ol
CAS No.: 18228-46-1
Cat. No.: VC4873813
Molecular Formula: C11H16O2
Molecular Weight: 180.247
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18228-46-1 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.247 |
| IUPAC Name | 1-(4-methoxyphenyl)-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3 |
| Standard InChI Key | BFMJGRZIBITFRD-UHFFFAOYSA-N |
| SMILES | CC(C)C(C1=CC=C(C=C1)OC)O |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The IUPAC name for this compound is 1-(4-methoxyphenyl)-2-methylpropan-1-ol, reflecting its methoxy-substituted aromatic ring and branched alcohol structure. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 180.24 g/mol | |
| Boiling Point | 150°C (14 Torr) | |
| Density | 1.0453 g/cm³ (0°C) | |
| pKa | 14.36 ± 0.20 | |
| SMILES | CC(C)C(C1=CC=C(C=C1)OC)O |
The compound’s structure enables diverse reactivity, particularly in oxidation, reduction, and substitution reactions .
Synthesis Methods
Laboratory-Scale Synthesis
The most common synthetic route involves the reduction of 4-methoxyacetophenone using sodium borohydride () or lithium aluminum hydride () in ethanol or methanol . For example:
Industrial Production
Catalytic hydrogenation using palladium on carbon () under hydrogen gas pressure is preferred for scalability . This method minimizes byproducts and achieves >90% yield .
Table 1: Comparison of Synthesis Methods
| Method | Reagents | Yield | Purity | Scale |
|---|---|---|---|---|
| Laboratory Reduction | 85% | 95% | Small-scale | |
| Catalytic Hydrogenation | 90% | 99% | Industrial |
Chemical Reactivity and Derivatives
Oxidation and Reduction
-
Oxidation: Forms 4-methoxyacetophenone or 4-methoxybenzaldehyde using or .
-
Reduction: Further reduction yields 1-(4-methoxyphenyl)-2-methylpropan-1-amine, a potential pharmaceutical intermediate .
Substitution Reactions
The methoxy group undergoes nucleophilic substitution with halides or amines, enabling the synthesis of derivatives like 2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol.
Biological Activity and Pharmaceutical Applications
Anti-Inflammatory Properties
Derivatives of this compound exhibit significant anti-inflammatory effects. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a structurally related analog, inhibits STAT3 signaling in macrophages, reducing pro-inflammatory cytokines like IL-6 and TNF-α .
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Target | IC₅₀ (μM) | Model | Reference |
|---|---|---|---|---|
| MMPP | STAT3 | 0.8 | Murine Macrophages | |
| Parent Compound | Cytokine Release | N/A | Human Synoviocytes |
| Hazard Code | Signal Word | Precautionary Measures |
|---|---|---|
| Xi | Warning | Avoid inhalation, wear gloves |
Regulatory Compliance
Classified under HS Code 2909498090, it is subject to a 5.5% MFN tariff .
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Structure Difference | Key Application |
|---|---|---|
| 1-(4-Methoxyphenyl)ethanol | Shorter carbon chain | Solvent |
| 4-Methoxyamphetamine | Amine substitution | Neuropharmacology |
| 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol | Amino group addition | Drug intermediate |
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